Product packaging for N-Allylstearamide(Cat. No.:CAS No. 13360-25-3)

N-Allylstearamide

Cat. No.: B080502
CAS No.: 13360-25-3
M. Wt: 323.6 g/mol
InChI Key: HKKGHYAJDLYYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allylstearamide is a fatty acid amide derivative with the molecular formula C21H41NO. It is identified as a research chemical of interest in material science, particularly for the development and modification of polymer systems. Its primary documented research application is as a slip agent additive in polyethylene compositions. When incorporated into polyethylene at low concentrations, this compound functions to reduce the film-to-film coefficient of friction. This modification is crucial for improving the processing and handling of polyethylene films in industrial applications, such as packaging, by preventing thin sheets from sticking together . This compound belongs to a class of N-allyl fatty acid amides where the aliphatic moiety is a higher aliphatic group, which have been found to enhance the slip characteristics of polyethylene, making them a subject of study for researchers developing advanced thermoplastic formulations . Beyond its polymer applications, the N-allyl amide functional group is a moiety of interest in synthetic organic chemistry. For instance, N-allyl amides can serve as precursors in catalytic isomerization reactions to form geometrically defined enamides, which are valuable intermediates in the synthesis of complex molecules . This compound is intended for research and development purposes only in a laboratory setting. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO B080502 N-Allylstearamide CAS No. 13360-25-3

Properties

IUPAC Name

N-prop-2-enyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKGHYAJDLYYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443867
Record name N-ALLYLSTEARAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-25-3
Record name N-ALLYLSTEARAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Allylstearamide Derivatives

Amidation Reactions and Mechanistic Considerations

The most direct and conventional method for synthesizing N-allylstearamide is through the amidation reaction, which involves the coupling of stearic acid, or its activated derivative, with allylamine (B125299). A common laboratory-scale protocol involves the activation of the carboxylic acid (stearic acid) with a coupling agent like carbonyldiimidazole (CDI). This is followed by the nucleophilic attack of the amine (allylamine) to form the stable amide bond. This method is practical, generally high-yielding, and avoids harsh conditions that could affect the sensitive allyl group. tandfonline.com

The mechanism of amidation, particularly under basic or neutral conditions, typically proceeds via the nucleophilic acyl substitution pathway. In base-catalyzed hydrolysis, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as the leaving group to form a carboxylic acid. libretexts.org In the context of synthesis, the reaction is driven in the forward direction. When a carboxylic acid is the starting material, it is first activated to create a better leaving group. For instance, with CDI, an activated acyl-imidazole intermediate is formed. The lone pair on the nitrogen of allylamine then attacks the carbonyl carbon of this intermediate. A subsequent proton transfer and elimination of the imidazole (B134444) leaving group yields the final this compound product. The reaction between a fatty acid methyl ester and an amine, such as diethanolamine, is a reversible liquid-phase reaction where the removal of the methanol (B129727) byproduct can drive the reaction forward. acs.org

Transition Metal-Catalyzed Approaches to Allylic Amides

While direct amidation is straightforward, transition metal catalysis offers more advanced and diverse routes to N-allylic amides, often with high selectivity and efficiency. These methods can construct the allylic amide framework from different precursors, providing broader synthetic flexibility. aocs.org

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. chemrxiv.org Nickel-catalyzed MCRs have emerged as a powerful tool for the synthesis of allylic amines, which are direct precursors to N-allylic amides. researchgate.netrsc.org An efficient protocol combines simple alkenes, aldehydes, and amides using a combination of nickel and Lewis acid catalysis. researchgate.netrsc.org This approach is highly modular, allowing for the construction of structurally diverse allylic amines from readily available feedstocks. researchgate.netrsc.orgresearcher.life For example, a three-component reaction using styrene (B11656), an aldehyde, and an amide like p-toluenesulfonamide (B41071) can be catalyzed by a Ni(0) complex, such as Ni(cod)₂, with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), to produce the corresponding N-sulfonylated allylic amine in good yield. chemrxiv.org This primary product can then be N-acylated with stearoyl chloride to yield this compound.

Table 1: Nickel-Catalyzed Three-Component Coupling for Allylic Amine Synthesis

EntryAlkeneAldehydeAmine/AmideCatalyst/LigandYield (%)
1StyrenePhenylpropyl aldehydep-ToluenesulfonamideNi(cod)₂ / PCy₃77
2StyreneHeptanalp-ToluenesulfonamideNi(cod)₂ / PCy₃81
31-OctenePhenylpropyl aldehydep-ToluenesulfonamideNi(cod)₂ / PCy₃75
Data sourced from studies on nickel-catalyzed multicomponent reactions. chemrxiv.orgnsf.gov

C-H Allylation/Annulation Strategies

Direct C-H functionalization represents a highly atom-economical approach to forming C-N bonds. Nickel-catalyzed C-H allylation can be used to synthesize allylic amides. For instance, Ni-catalyzed intermolecular allylic dearomatization reactions of tryptamines have been reported, showcasing the potential of nickel catalysis in complex C-N bond formations. researchgate.net While not a direct synthesis of this compound, these strategies highlight the capability of transition metals to mediate the coupling of amides with allylic partners through C-H activation pathways, which could be conceptually applied.

Hydroamination of Unsaturated Substrates

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a 100% atom-economical method for synthesizing amines. utexas.edu Transition metal catalysts, particularly those based on iridium and rhodium, are effective for the hydroamination of unsaturated compounds like allenes and dienes to produce allylic amines. nih.govacs.orgorganic-chemistry.org Iridium catalysts, for example, have been successfully used for the intermolecular hydroamination of allylic amines with aryl amines to generate 1,2-diamines with high regioselectivity. utexas.edunih.govfigshare.com The resulting primary or secondary allylic amine can then be readily acylated with stearic acid or its derivative to furnish this compound. This two-step sequence, involving a highly efficient hydroamination followed by a standard acylation, provides a versatile route to the target compound.

Oxidative Cross-Coupling Reactions for N-Allylic Amides

Oxidative cross-coupling reactions offer an alternative pathway that avoids pre-functionalized starting materials. A notable development is the transition-metal-free oxidative cross-coupling of activated olefins with N-alkyl amides, mediated by potassium peroxydisulfate (B1198043) (K₂S₂O₈). organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This method allows for the direct formation of an N-allylic amide bond. organic-chemistry.orgacs.org The reaction proceeds under relatively mild conditions and is tolerant of various functional groups. organic-chemistry.org The proposed mechanism involves the generation of an α-amide radical from the N-alkyl amide via a single-electron transfer process initiated by the persulfate. This radical then adds to the activated olefin, and a subsequent oxidation/elimination sequence yields the N-allylic amide product. organic-chemistry.org This strategy is particularly useful for synthesizing a range of N-allylic amides from simple precursors. organic-chemistry.orgacs.org

Table 2: K₂S₂O₈-Mediated Oxidative Coupling of Amides and Nitroalkenes

EntryNitroalkeneAmide SolventTemperature (°C)Yield (%)
1(E)-(2-nitrovinyl)benzeneN,N-Dimethylacetamide (DMA)10085
2(E)-1-nitro-3-phenylprop-1-eneN,N-Dimethylacetamide (DMA)10081
3(E)-(2-nitrovinyl)benzeneN-Methyl-2-pyrrolidone (NMP)10084
4(E)-1-nitro-3-phenylprop-1-eneN-Methyl-2-pyrrolidone (NMP)10078
Data represents yields for the resulting N-allylic amide products. acs.org

Biosynthetic Pathways of Related Fatty Acid Amides: Lessons for this compound

While this compound is not a known natural product, examining the biosynthetic pathways of structurally related fatty acid amides (FAAs) can provide a hypothetical framework for its formation in a biological context. FAAs are a broad class of signaling lipids that include N-acylethanolamines (NAEs) like anandamide, and N-acyl amino acids (NAAAs). wikipedia.orgmdpi.com

The primary biosynthetic route for NAEs begins with the formation of N-acylphosphatidylethanolamine (NAPE). wikipedia.orgnih.gov This is achieved by an N-acyltransferase enzyme that moves an acyl group from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). researchgate.netnih.gov The resulting NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE. tandfonline.comwikipedia.org Alternative, NAPE-PLD-independent pathways also exist that involve multiple enzymatic steps. researchgate.net

For NAAAs, biosynthesis can occur via several routes. One proposed pathway involves the direct condensation of a fatty acid (or its acyl-CoA thioester) with an amino acid. mdpi.com Enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) have been shown to catalyze both the synthesis and hydrolysis of N-acyl amino acids. wikipedia.orgelifesciences.org Another route involves N-acyltransferases that use acyl-CoA thioesters as substrates. usf.edu

Drawing lessons from these pathways, a plausible biosynthetic route for this compound could involve two main scenarios:

Direct Acylation: An N-acyltransferase could potentially catalyze the condensation of stearoyl-CoA (the activated form of stearic acid) with allylamine. The existence of allylamine in a biological system would be a prerequisite, and it is not a common metabolite.

Phospholipid-Mediated Pathway: Analogous to NAE synthesis, a hypothetical pathway could involve the formation of an N-allyl-phosphatidylethanolamine intermediate, which would then be cleaved to release this compound. This would require enzymes capable of recognizing allylamine or an allylated phospholipid, which is speculative.

The degradation of FAAs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and the amine. wikipedia.orgnih.gov If this compound were present in a biological system, it would likely be a substrate for FAAH, leading to its breakdown into stearic acid and allylamine.

Chemical Reactivity and Transformations of N Allylstearamide

Olefin Isomerization to Enamide Structures

The isomerization of N-allyl amides, including N-allylstearamide, represents a significant transformation, converting the terminal allyl group into an internal enamide structure. This process is of considerable interest as enamides are valuable synthetic intermediates and are found as structural motifs in various bioactive natural products. nih.govnih.gov The isomerization essentially shifts the double bond from the γ,β-position to the α,β-position relative to the nitrogen atom, a thermodynamically driven process that can be catalyzed to favor specific isomers.

Regio- and Stereoselectivity in Enamide Formation

The formation of enamides from N-allyl amides can be controlled to achieve high levels of regio- and stereoselectivity. While the base-mediated isomerization of allyl benzamide (B126) has been reported to yield a 1:1 mixture of E:Z isomers, modern catalytic methods offer superior control. nih.gov For instance, the isomerization of monosubstituted terminal N-allyl amides can be directed to produce the thermodynamically less stable Z-enamides with exceptional geometric selectivity (>20:1 Z:E). nih.gov This level of control is crucial as the geometry of the enamide dictates its subsequent reactivity and the stereochemistry of the final products. nih.govnih.gov The synthesis of geometrically defined di-, tri-, and even tetrasubstituted enamides through isomerization has been demonstrated, showcasing the power of this methodology to create complex and valuable building blocks. nih.govnih.gov The ability to form a geometrically defined tetrasubstituted enamide via isomerization is a particularly noteworthy achievement. nih.gov

Catalytic Systems for Isomerization

A variety of transition metal catalysts have been developed to facilitate the isomerization of N-allyl amides. Ruthenium complexes, such as CpRu(CH3CN)3PF6, have proven effective for this transformation, with solvents like DMF often providing the highest conversions and yields. nih.gov These ruthenium-based systems can achieve high geometric selectivity, favoring the formation of Z-enamides. nih.gov

Cobalt pincer complexes have also emerged as powerful catalysts for the stereoselective isomerization of N-allylamides, producing enamides with excellent stereoselectivity. chemrxiv.org These neutral PCNHCP cobalt(I) pincer complexes can catalyze the isomerization of a broad range of N-allylic compounds, including amides, at temperatures between 80-90 °C and are compatible with various functional groups. organic-chemistry.org

Other catalytic systems involving metals like palladium and iridium have also been explored for alkene isomerization, although their specific application to this compound for enamide formation is part of a broader field of research into olefin isomerization. organic-chemistry.orgpolimi.it The choice of catalyst and reaction conditions is critical in directing the isomerization towards the desired regio- and stereoisomer of the enamide. organic-chemistry.org

Radical Reactivity of the Allylic Moiety

The allyl group in this compound possesses a reactive allylic position, which is susceptible to radical-mediated reactions. wikipedia.org The C-H bonds at the allylic site are weaker than typical sp3 C-H bonds, making them prone to hydrogen abstraction by radicals. wikipedia.org This reactivity is fundamental to the behavior of this compound in polymerization processes.

Chain Transfer Reactions in Polymerization

In the context of polymerization, this compound can act as a chain transfer agent. capes.gov.br During the radical polymerization of vinyl monomers, the growing polymer chain can abstract a hydrogen atom from the allylic position of this compound. capes.gov.br This terminates the growth of the original polymer chain and creates a new, resonance-stabilized allylic radical on the this compound molecule. This new radical can then initiate the polymerization of another monomer, effectively transferring the radical chain. fujifilm.com

This process, known as degradative chain transfer, can retard the rate of polymerization and lower the molecular weight of the resulting polymer. capes.gov.br The extent of chain transfer is quantified by the apparent transfer constant, which has been determined for the polymerization of various vinyl monomers in the presence of this compound. For instance, at 90°C, the regression coefficient for transfer with styrene (B11656) initiated by benzoyl peroxide is 0.830 × 10⁻³, while for methyl methacrylate (B99206) it is 0.301 × 10⁻³. capes.gov.br These values indicate that the efficiency of chain transfer depends on the nature of the vinyl monomer. capes.gov.br

Initiator Effects on Amide Radical Formation

The choice of initiator can significantly influence the formation of amide radicals from this compound. When benzoyl peroxide is used as an initiator at elevated temperatures (e.g., 90°C), it decomposes to form benzoyloxy radicals. researchgate.net These radicals can abstract hydrogen atoms from the amide, leading to the formation of amide radicals. researchgate.net The rates of peroxide decomposition indicate strong induced effects, which decrease in the order: N-allylacetamide > this compound > N-butylstearamide. researchgate.net This suggests that the structure of the amide influences the rate of radical formation.

The resulting amide radicals can then participate in further reactions, such as substitution with ester and phenyl groups derived from the initiator. researchgate.net The concentration of the initiator also plays a role, with the disappearance of the amide showing a linear relationship when plotted as log (a – x) against the initiator concentration. researchgate.net The slope of this plot for this compound is -0.1771, compared to -0.0742 for N-allylacetamide, indicating a difference in their reactivity towards the initiator-derived radicals. researchgate.net

Hydrolytic Stability and Amide Bond Cleavage in Biological Contexts

The amide bond in this compound, like all amide bonds, is susceptible to hydrolysis, a reaction that cleaves the bond to yield a carboxylic acid (stearic acid) and an amine (allylamine). iql-nog.comsemanticscholar.org The stability of this bond is a critical factor, particularly in biological systems where water is abundant and enzymes can catalyze cleavage. semanticscholar.orgnih.gov

Amide bonds are generally stable due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. semanticscholar.org However, this stability can be overcome under certain conditions. In biological contexts, the cleavage of amide bonds is often mediated by enzymes called proteases or peptidases. semanticscholar.org These enzymes provide a specific environment that facilitates the hydrolysis of the otherwise stable amide linkage. semanticscholar.org For instance, metalloproteases utilize a metal ion, often zinc, to activate the amide bond for cleavage. semanticscholar.org

While specific studies on the enzymatic hydrolysis of this compound are not detailed in the provided context, the general principles of amide bond cleavage in biological systems are well-established. semanticscholar.orgmdpi.com The rate of hydrolysis can be influenced by factors such as pH and temperature. bme.hursc.org For example, the hydrolysis of some amides is pH-dependent, with increased rates under acidic or basic conditions. rsc.org The hydrolytic stability of a molecule like this compound would be a key determinant of its persistence and fate in a biological environment.

Interactive Data Table: Polymerization Transfer Constants

The following table summarizes the apparent transfer constants for various vinyl monomers polymerized in this compound at 90°C. capes.gov.br

Vinyl MonomerInitiatorRegression Coefficient for Transfer (x 10⁻³)
Methyl Methacrylate-0.301
StyreneNone0.582
StyreneBenzoyl Peroxide0.830
Diethyl Maleate-2.24
Vinyl Acetate (B1210297)-62.01

Derivatization for Functional Group Interconversion

The chemical structure of this compound, featuring a reactive allyl group and a stable amide functionality, presents opportunities for various derivatization reactions to achieve functional group interconversion. While specific research on the derivatization of this compound is not extensively documented, established methodologies for the transformation of N-allyl amides and long-chain fatty amides can be applied to predict its chemical behavior. These transformations are valuable for synthesizing novel molecules with tailored properties.

The primary sites for functional group interconversion on this compound are the allylic double bond and the amide linkage. Reactions targeting the allyl group can introduce new functionalities at the terminus of the molecule, while transformations of the amide group can alter the core structure, leading to different classes of compounds.

Transformations Involving the Allyl Group

The reactivity of the allyl group can be harnessed for various synthetic transformations. These reactions primarily involve the double bond and can lead to a range of functionalized derivatives.

One potential transformation is the isomerization of the allyl group to a prop-1-enyl group, creating an enamide. This reaction is often catalyzed by transition metal complexes, such as those of rhodium or ruthenium. For instance, N-allyl amides can be isomerized to their corresponding enamides, which are valuable synthetic intermediates. acs.orgacs.orgorganic-chemistry.org

Another significant reaction is oxidative cyclization . N-allyl amides can undergo intramolecular cyclization to form oxazoline (B21484) derivatives. For example, the use of a chiral iodoarene catalyst can facilitate the enantioselective oxidative cyclization of N-allyl carboxamides to yield highly enantioenriched oxazolines. organic-chemistry.orgchemrxiv.org This transformation allows for the construction of chiral five-membered N-heterocycles.

Furthermore, the allyl group can be cleaved through deallylation reactions. While often used as a protecting group strategy, deallylation is a functional group interconversion that converts the N-allyl amide back to a secondary amide. A one-step deprotection of acyclic N-allyl amides to secondary NH amides can be catalyzed by rhodium(III) chloride in an alcohol solvent. acs.orgorganic-chemistry.orgresearchgate.net

The allyl moiety can also participate in tandem reactions . For example, N-allylic α-silylamides can undergo tandem nucleophilic epoxide ring-opening, Brook rearrangement, and radical oxygenation to produce α,γ-dioxygenated N-allylic amides. These intermediates can then be cyclized to form polysubstituted γ-lactams. beilstein-journals.org

A summary of potential derivatizations of the allyl group in this compound is presented in the table below.

Transformation Reagents and Conditions Resulting Functional Group Potential Product from this compound
IsomerizationRhodium or Ruthenium catalystEnamideN-(Prop-1-en-1-yl)stearamide
Oxidative CyclizationChiral iodoarene catalyst, oxidantOxazoline5-Methyl-2-pentadecyl-4,5-dihydrooxazole derivative
DeallylationRhCl₃, alcohol solventSecondary AmideStearamide
Tandem Epoxide Opening/Rearrangement/Oxygenation & CyclizationEpoxide, LDA, TMSCl; then thermal cyclizationγ-LactamPolysubstituted γ-lactam derivative

Transformations Involving the Amide Group

The amide bond in this compound, while generally stable, can be transformed into other functional groups under specific reaction conditions.

Reduction of the amide is a key transformation. The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the secondary amide to a secondary amine. This reaction would convert this compound to N-allyloctadecan-1-amine, replacing the carbonyl group with a methylene (B1212753) group.

Hydrolysis of the amide bond, typically under acidic or basic conditions, would cleave the molecule into stearic acid and allylamine (B125299). libretexts.org This represents a fundamental functional group interconversion from an amide to a carboxylic acid and an amine.

The amide can also be converted into a thioamide . This is commonly achieved by treatment with a thionating agent like Lawesson's reagent. This reaction would replace the oxygen atom of the carbonyl group with a sulfur atom, yielding N-allyl-stearothioamide.

The table below outlines potential derivatizations of the amide group in this compound.

Transformation Reagents and Conditions Resulting Functional Group Potential Product from this compound
ReductionLiAlH₄Secondary AmineN-Allyloctadecan-1-amine
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid and AmineStearic Acid and Allylamine
ThionationLawesson's ReagentThioamideN-Allylstearothioamide

These derivatization reactions highlight the synthetic versatility of this compound, allowing for its conversion into a variety of other molecules with different functional groups and potential applications.

Polymer Science and Engineering of N Allylstearamide

Homopolymerization Kinetics and Mechanisms

The homopolymerization of N-allylstearamide, like other allyl compounds, presents a unique set of kinetic challenges, primarily due to the phenomenon of degradative chain transfer. acs.orgacs.org This process involves the abstraction of a hydrogen atom from the allylic position by a propagating radical. The resulting allylic radical is resonance-stabilized and thus less reactive, slowing down the rate of polymerization and limiting the achievable molecular weight. capes.gov.br

Studies on the homopolymerization of N-allylacetamides, including this compound, have confirmed this behavior. acs.orgacs.org The polymerization proceeds via a free-radical mechanism, but the kinetics are significantly influenced by this intramolecular chain transfer reaction, which acts as a termination step, competing with the propagation of the polymer chain. capes.gov.br

Influence of Initiators and Reaction Conditions

The choice of initiator and reaction conditions plays a critical role in the free-radical polymerization of this compound. Thermal initiators, such as peroxides and azo compounds, are typically used to generate the initial free radicals. britannica.com For instance, benzoyl peroxide has been effectively used to initiate reactions involving this compound. capes.gov.bracs.org

The concentration of the initiator directly affects the polymerization rate. mdpi.com A higher initiator concentration leads to a greater number of initial radicals, which can increase the rate of initiation. However, in allyl polymerization, this also increases the frequency of degradative chain transfer, which can lead to lower molecular weight polymers. capes.gov.br

Molecular Weight Control and Polymer Architecture

Controlling the molecular weight and architecture of poly(this compound) is inherently challenging due to the prevalence of degradative chain transfer. capes.gov.br This reaction effectively terminates a growing chain, making it difficult to achieve high molecular weight homopolymers.

Methods to control molecular weight in radical polymerization generally include adjusting the initiator-to-monomer ratio, using chain transfer agents, or employing controlled/"living" polymerization techniques. nih.govyoutube.comresearchgate.net In the case of this compound, the monomer itself acts as a potent chain transfer agent. capes.gov.br Research has focused on quantifying this effect. Apparent transfer constants have been determined for vinyl monomers polymerized in the presence of this compound, which provides insight into its high transfer activity. capes.gov.br

Due to these challenges, the resulting polymer architecture is typically characterized by low molecular weight chains. Achieving complex architectures like block copolymers or star polymers through the homopolymerization of this compound would require advanced polymerization techniques that can overcome the inherent tendency for chain transfer.

Copolymerization Behavior with Vinyl Monomers

This compound can be copolymerized with various vinyl monomers to synthesize polymers with tailored properties, combining the hydrophobicity and waxy nature of the stearamide side chain with the characteristics of the comonomer. capes.gov.bracs.org Studies have investigated its copolymerization with monomers such as styrene (B11656), methyl methacrylate (B99206), and vinyl acetate (B1210297). capes.gov.br

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. These ratios are determined experimentally by analyzing the composition of copolymers formed from various initial monomer feed ratios. researchgate.netresearchgate.net

While specific reactivity ratios for the copolymerization of this compound with common vinyl monomers are not extensively tabulated in readily available literature, studies on analogous systems, such as the copolymerization of N-octadecylacrylamide, provide insight into the expected behavior. epa.govjst.go.jp For this compound, its high chain transfer activity complicates the simple application of the terminal model for copolymerization kinetics. capes.gov.br The determination of its reactivity ratios would require kinetic models that account for the significant chain transfer and retardation effects it introduces. capes.gov.br

Impact on Polymer Composition and Microstructure

The incorporation of this compound into a polymer chain has a profound impact on the final copolymer composition and microstructure. Due to its role as a retarder and chain transfer agent, its presence significantly lowers the molecular weight of the resulting copolymers. capes.gov.br This effect is particularly pronounced with reactive monomers that readily add radicals but are then susceptible to the degradative chain transfer process. capes.gov.br For less reactive monomers, the effect on molecular weight can be even more precipitous. capes.gov.br

The composition of the copolymer is dictated by the initial feed ratio and the respective monomer reactivity ratios. The distribution of the this compound units along the polymer backbone can range from isolated units to short blocks, depending on these kinetic parameters. caltech.edursc.org An empirical relationship has been developed to estimate the molecular weight of copolymers containing allylic monomers like this compound, based on the mole fraction of the allylic comonomer that enters the copolymer. capes.gov.br This allows for a degree of prediction and control over the final polymer's microstructure and resulting properties, such as thermal behavior and solution characteristics. rsc.org

Graft Polymerization and Polymer Modification

Graft polymerization is a versatile technique to modify the properties of a base polymer by covalently attaching polymer chains (grafts) to its backbone. mdpi.comnih.govomu.edu.tr this compound can be utilized in polymer modification strategies in several ways, primarily by leveraging its allyl group and long aliphatic chain. thieme-connect.comgoogle.com

One approach is to use this compound as a monomer in a "grafting through" copolymerization. cmu.edu Here, a macromonomer with a polymerizable end-group is copolymerized with other monomers. While this compound is not a macromonomer itself, its copolymers could serve as backbones for further grafting reactions.

Alternatively, the "grafting from" approach can be employed. nih.gov This involves creating active sites on a polymer backbone from which new polymer chains can be grown. The allylic hydrogen on the this compound unit within a copolymer could potentially serve as a site for radical initiation for a grafting reaction. For instance, a patent describes the modification of polyolefins by creating radical sites on the polymer, which then react with monomers like allyl stearamide to form grafts. google.com

Furthermore, the double bond of the allyl group can be a site for post-polymerization modification. omu.edu.tr Chemical reactions can be performed on the pendant allyl groups of a poly(this compound) copolymer to introduce new functionalities, thereby altering the polymer's surface properties or chemical reactivity. researchgate.net For example, reactions with peroxides have been used to create wax compositions from this compound, demonstrating its reactivity for modification. acs.org

Advanced Polymeric Materials from this compound

This compound, a molecule possessing both a reactive allyl group and a long, hydrophobic stearamide chain, serves as a versatile building block for the creation of advanced polymeric materials. Its unique bifunctional nature allows for its incorporation into polymers that can be tailored for specific, high-performance applications. The presence of the fatty amide chain imparts properties such as hydrophobicity, lubricity, and thermal stability, while the terminal allyl group provides a site for polymerization and post-polymerization modification, including crosslinking. This enables the design of complex polymer architectures, from functional copolymers to robust three-dimensional networks.

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are of significant scientific and commercial interest due to their ability to self-assemble into organized nanostructures in selective solvents. nih.govrsc.org this compound is a valuable monomer for designing such materials, acting as the hydrophobic component.

The design of amphiphilic copolymers involves strategically combining different monomer units to achieve a balance of properties. mdpi.commdpi.com When this compound is copolymerized with a hydrophilic monomer, the resulting polymer chain has distinct regions with different affinities for water. The long C18 alkyl chain of the stearamide moiety constitutes a significant hydrophobic block, while the polymerized hydrophilic monomer forms the water-soluble segment.

The synthesis of these copolymers can be achieved through various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgrsc.org These methods allow for precise control over the molecular weight and composition of the copolymer, which are critical for predictable self-assembly and performance. rsc.org A patent has noted the inclusion of poly(allylstearamide) in the context of particles comprising amphiphilic copolymers, indicating its utility in this area. google.com

Table 1: Design Principles for this compound-Based Amphiphilic Copolymers

FeatureRole of this compoundConsequence in Copolymer Design
Hydrophobic Domain The C18 stearamide tail provides a large, nonpolar segment.Drives self-assembly in aqueous media to form a hydrophobic core. nih.gov
Polymerizable Group The allyl group allows for incorporation into a polymer backbone via copolymerization.Enables the creation of block or graft copolymers with hydrophilic monomers.
Resulting Structure Forms the hydrophobic block in an amphiphilic block copolymer architecture.Leads to the formation of core-shell nanostructures like micelles or vesicles. mdpi.com
Tunability The ratio of this compound to a hydrophilic comonomer can be varied.Allows for fine-tuning of the critical micelle concentration (CMC) and the size/morphology of aggregates.

The allyl functional group in this compound provides a reactive site for crosslinking, enabling the transformation of linear or branched polymers into robust, three-dimensional networks. atamanchemicals.comnih.gov These networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their non-crosslinked counterparts. researchgate.netrsc.org The formation of such networks is critical for applications requiring durable materials, such as coatings, adhesives, and thermosets.

Crosslinking involving allyl groups typically proceeds via a free-radical mechanism. nih.govresearchgate.net The process can be initiated by thermal initiators (like peroxides) or by radiation. The initiator generates free radicals, which then attack the double bond of the allyl group on an this compound unit within a polymer chain. This creates a new radical on the polymer backbone, which can then react with an allyl group on an adjacent polymer chain. This chain reaction creates covalent bonds, or crosslinks, between the polymer chains, ultimately building up an insoluble and infusible network structure. researchgate.net

The efficiency and characteristics of the resulting network depend on several factors:

Concentration of Allyl Groups: A higher concentration of this compound units in the polymer leads to a higher crosslink density, resulting in a more rigid and less swellable material. researchgate.net

Initiator Type and Concentration: The choice of initiator affects the temperature and rate of the crosslinking reaction.

Research into the homopolymerization of this compound has confirmed its ability to undergo polymerization, a fundamental step required before network formation can occur. acs.org The crosslinking process can be performed either during the initial polymerization (by including a multifunctional monomer) or as a post-polymerization curing step on a pre-formed thermoplastic polymer containing this compound units.

Table 2: Mechanism of Free-Radical Crosslinking with this compound

StepDescriptionRole of this compound
Initiation A free-radical initiator (e.g., peroxide) decomposes to form primary radicals (R•).N/A
Propagation/Abstraction The primary radical abstracts a hydrogen or adds across the double bond of the allyl group on a polymer chain.The C=C double bond of the allyl group serves as the reactive site.
Crosslink Formation The newly formed polymer radical attacks an allyl group on a neighboring polymer chain, forming a covalent C-C bond between them.The allyl group acts as the bridge, linking two separate polymer chains.
Termination Two radical species combine to end the reaction.N/A

This ability to form crosslinked networks makes this compound a valuable component for developing advanced materials where durability and stability are paramount.

Biological and Biomedical Research Applications of N Allylstearamide Analogs

Enzymatic Regulation of Fatty Acid Amide Levels

The cellular levels of NAEs are tightly controlled by the coordinated action of synthesizing and degrading enzymes. This enzymatic regulation is critical for maintaining appropriate signaling within the fatty acid amide and endocannabinoid systems.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the catabolism of NAEs, including anandamide. wikipedia.orgnih.gov It is a serine hydrolase that breaks down NAEs into their corresponding fatty acid and ethanolamine, thereby terminating their signaling activity. pnas.orgfrontiersin.org FAAH is an integral membrane protein and is considered a key regulator of the endocannabinoid system. elabscience.commdpi.com

In animals, FAAH plays a crucial role in controlling cannabinoid signaling by hydrolyzing anandamide. elabscience.com Genetic or pharmacological inhibition of FAAH leads to elevated levels of endogenous NAEs, which has been shown to produce analgesic effects in preclinical models of pain and inflammation. mdpi.comnih.gov FAAH knockout mice exhibit significantly higher levels of N-acylethanolamines and display reduced pain sensation. wikipedia.org

In plants, a functional homolog of FAAH exists and serves a similar role in terminating NAE signaling. pnas.orgnih.gov The plant FAAH can hydrolyze a range of NAEs, including both unsubstituted and oxygenated forms. nih.gov The crystal structure of the Arabidopsis thaliana FAAH reveals a more open substrate-binding pocket compared to its mammalian counterpart, which may account for its ability to accommodate a wider variety of substrates. nih.gov

The biosynthesis of NAEs is initiated by the formation of N-acylphosphatidylethanolamines (NAPEs) from membrane phospholipids (B1166683). nih.gov This reaction is catalyzed by N-acyltransferases. nih.gov Subsequently, NAPEs are cleaved to release NAEs. One key enzyme in this second step is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.orgwikipedia.org

NAPE-PLD is a phospholipase D-type enzyme that hydrolyzes the phosphodiester bond of NAPEs to produce NAEs and phosphatidic acid. uniprot.org In humans, this enzyme is involved in the generation of various bioactive lipid amides, including anandamide. wikipedia.org The crystal structure of human NAPE-PLD has revealed a hydrophobic cavity that allows the NAPE substrate to enter the active site for hydrolysis. wikipedia.org Interestingly, bile acids can bind to NAPE-PLD, enhancing its activity and suggesting a potential link between bile acid and lipid amide signaling pathways. wikipedia.org

While NAPE-PLD is a significant contributor to NAE biosynthesis, other enzymatic pathways for their production also exist, indicating a complex and multi-faceted regulatory network. frontiersin.org

Fatty Acid Amide Hydrolase (FAAH) Activity.

Interactions with Biological Macromolecules and Assemblies

The biological effects of N-Allylstearamide analogs and other fatty acid amides are not solely dependent on their interactions with specific receptors or enzymes. Their physicochemical properties also govern their interactions with other biological macromolecules and assemblies, which can influence their transport, availability, and ultimately their signaling function. nih.gov

Fatty acid amides, being amphipathic molecules, can interact with proteins, lipids, and carbohydrates through a combination of hydrophobic and electrostatic forces. nih.gov These interactions are crucial for their movement within the cellular environment. For instance, Fatty Acid-Binding Proteins (FABPs) have been identified as intracellular carriers for NAEs. nih.gov FABPs can mediate the transport of NAEs to their sites of action, such as nuclear receptors like PPARα. nih.gov

The interaction of surfactants, which share structural similarities with fatty acid amides, with macromolecules like proteins can lead to changes in protein conformation, such as the formation of helices. nih.gov Similarly, the interaction of fatty acid amides with lipid bilayers can alter membrane properties. Molecular dynamics simulations of crowded cellular environments have shown that interactions between proteins and other macromolecules can influence their structure and dynamics. elifesciences.org These interactions are complex and can involve weak, transient associations that are critical for cellular processes. elifesciences.org The study of these interactions, often employing techniques like small-angle scattering, is essential for a comprehensive understanding of how this compound analogs and other lipid signaling molecules function in a biological context.

Lipid-Protein Interactions

No specific research was found detailing the application of this compound analogs in the study of lipid-protein interactions.

Self-Assembling Systems and Encapsulation

No specific research was found detailing the use of this compound analogs in the development of self-assembling systems for encapsulation.

Advanced Analytical Characterization of N Allylstearamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in defining the molecular architecture of N-Allylstearamide. Infrared spectroscopy is pivotal for confirming the presence of the characteristic amide bond, while nuclear magnetic resonance spectroscopy is indispensable for assigning the stereochemistry of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, and for this compound, it is particularly useful for analyzing the secondary amide linkage. spectroscopyonline.com The IR spectrum of a secondary amide, such as this compound, displays characteristic absorption bands that confirm its structure.

Key IR absorption bands for a secondary amide include:

N-H Stretch: A single N-H stretching peak is observed, typically in the range of 3370 to 3170 cm⁻¹. spectroscopyonline.com This distinguishes it from primary amides, which exhibit two N-H stretching peaks due to the NH₂ group. spectroscopyonline.comspectroscopyonline.com The weaker hydrogen bonding of N-H bonds compared to O-H bonds results in narrower and less intense peaks. spectroscopyonline.com

C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band, is found between 1680 and 1630 cm⁻¹. spectroscopyonline.comthermofisher.com The position of this band is sensitive to the secondary structure of the molecule. thermofisher.com

N-H Bend (Amide II band): An intense and characteristic N-H in-plane bending vibration, referred to as the Amide II band, appears between 1570 and 1515 cm⁻¹. spectroscopyonline.com This peak, in conjunction with the Amide I band, is crucial for identifying the secondary amide group. spectroscopyonline.comthermofisher.com The Amide II band is a complex vibration resulting from the combination of N-H bending and C-N stretching. researchgate.net

Amide III band: This region, between 1200 and 1350 cm⁻¹, though weaker, is also valuable for secondary structure analysis as the individual secondary structure bands show less overlap compared to the Amide I region. spiedigitallibrary.org

The collective pattern of these bands provides a definitive spectral signature for the amide bond in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. wordpress.comnih.gov For this compound, both ¹H and ¹³C NMR would provide critical information.

In ¹H NMR, the chemical shifts, splitting patterns (spin multiplicity), and coupling constants of the protons reveal the connectivity and spatial relationships between atoms. libretexts.org The signals for the protons on the allyl group and the stearamide chain would be distinct. The vinyl protons of the allyl group would appear in the characteristic downfield region for alkenes, and their coupling constants would help to confirm the geometry. The protons adjacent to the nitrogen atom and the carbonyl group would also have specific chemical shifts indicative of their chemical environment.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. rsc.org Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (sp³, sp²).

For determining the relative stereochemistry, advanced NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy can be employed. wordpress.com nOe experiments measure through-space interactions between nuclei, which can help in assigning the spatial proximity of different proton groups, although this is more effective in rigid systems. wordpress.com In cases where enantiomers are present, a chiral derivatizing agent can be used to convert them into diastereomers, which can then be distinguished by NMR spectroscopy due to their different electronic environments. nanalysis.com The analysis of vicinal coupling constants, governed by the Karplus equation, can also provide information on dihedral angles and thus the stereochemistry of the molecule. libretexts.orgmagritek.com

Infrared Spectroscopy for Amide Bond Analysis.

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of molecules in complex mixtures. mdpi.com Coupled with chromatographic separation methods, it is a cornerstone for analyzing this compound and its metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a robust platform for the analysis of volatile and thermally stable compounds. mdpi.comazolifesciences.comnih.gov For the analysis of lipid metabolites like fatty acid amides, which are often not sufficiently volatile, a derivatization step is typically required. nih.govnih.gov This process converts the polar functional groups into more volatile, non-polar derivatives, improving their chromatographic separation. nih.gov

Common derivatization strategies for fatty acids and their amides include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are used to silylate fatty acid amides, particularly those that are difficult to derivatize. chemcoplus.co.jp

Methylation: Fatty acids can be converted to their corresponding fatty acid methyl esters (FAMEs) using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). nih.gov

Pentafluorobenzyl (PFB) ester formation: Using PFB bromide for derivatization allows for highly sensitive detection by electron capture negative ionization (NCI) MS. lipidmaps.orgnih.gov

Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. azolifesciences.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. azolifesciences.comavantiresearch.com GC-MS is highly reproducible and can be used for both targeted and untargeted metabolomic studies. mdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. mdpi.comresearchgate.net It is particularly well-suited for the analysis of the "fatty acid amidome," which encompasses the entire family of fatty acid amides in a biological system. mdpi.comsemanticscholar.org

In LC-MS, the sample is separated by liquid chromatography, often using a reversed-phase column where non-polar compounds have a longer retention time. researchgate.net The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for lipids. mdpi.com

LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. nih.govnih.govjfda-online.com In this setup, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This is often done in multiple reaction monitoring (MRM) mode for quantitative analysis, which is highly specific and can detect compounds at very low concentrations, such as the nanomolar levels at which primary fatty acid amides are often found in biological samples. nih.govfrontiersin.org The use of stable isotopically labeled internal standards is crucial for accurate quantification. nih.gov LC-MS methods have been successfully developed for the qualitative and quantitative analysis of various fatty acid amides in different matrices, including edible oils and biological fluids. nih.govfrontiersin.org

Imaging mass spectrometry (IMS) is a technique that visualizes the spatial distribution of molecules directly from a tissue section. unige.chaspect-analytics.comuochb.cz Matrix-assisted laser desorption/ionization (MALDI) is a common IMS technique used for lipid analysis. mpi-bremen.dejeolusa.com

The process involves coating a thin tissue section with a matrix material that absorbs laser energy. mpi-bremen.de A focused laser is then rastered across the sample, and at each point (pixel), the analytes are desorbed and ionized. mpi-bremen.dejeolusa.com The mass spectrometer then acquires a full mass spectrum for each pixel, creating a two-dimensional molecular map of the tissue. aspect-analytics.comjeolusa.comnih.gov

MALDI-IMS has been successfully used to map the distribution of various lipid species, including phospholipids (B1166683) and sphingolipids, in different tissues like the retina, peanut seeds, and lungs. arvojournals.orgmdpi.comlcms.czresearchgate.net This technique can reveal the heterogeneous distribution of lipids within different tissue regions, providing insights into their localized biological functions. mdpi.comresearchgate.net By analyzing the distribution of this compound or its metabolites, MALDI-IMS could offer valuable information about its localization and potential sites of action within a tissue. arvojournals.org The spatial resolution of MALDI-IMS can be on the micrometer scale, allowing for the visualization of fine anatomical details. mpi-bremen.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Amidome Analysis.

Chromatographic Separation Techniques

The analysis of this compound, a long-chain fatty amide, presents unique challenges due to its low volatility and high molecular weight. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for its separation and quantification. The selection of the appropriate technique and conditions is critical for achieving adequate resolution from complex matrices and potential isomers.

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, the direct analysis of long-chain amides like this compound is challenging due to their low volatility. chemicalbook.com Despite this, direct GC analysis is possible under specific conditions. Researchers have found that alkaline-treated packed columns can yield good symmetrical peaks for amides with chain lengths up to C18. chemicalbook.com Another approach involves the use of polyester (B1180765) columns, which can separate amides based on both carbon chain length and degree of unsaturation. qut.edu.au For instance, a diethylene glycol succinate (B1194679) (DEGS) polyester column has been successfully used to separate various fatty acid amides. qut.edu.au An alternative technique, reactive gas chromatography, involves the in-situ conversion of amides to their more volatile nitrile counterparts on an acidic pre-column before separation. scientificlabs.com

High-performance liquid chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of fatty acid amides and N-alkylamides. nih.gov In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecyl) or C8-bonded silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chain of the amide and the stationary phase. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve a good separation of complex mixtures of fatty amides with varying chain lengths and degrees of unsaturation. thermofisher.com Specialized stationary phases, such as those with embedded amide groups, can offer alternative selectivity and improved peak shape for polar analytes. nih.gov

Table 1: Exemplary Chromatographic Conditions for the Analysis of Long-Chain Amides

TechniqueColumn TypeStationary PhaseMobile Phase/Carrier GasDetectionReference
Gas Chromatography (GC)Packed5% Apiezon L on KOH-treated Chromosorb WHeliumFlame Ionization Detector (FID) chemicalbook.com
Gas Chromatography (GC)CapillaryDiethylene Glycol Succinate (DEGS) PolyesterNitrogenFlame Ionization Detector (FID) qut.edu.auresearchgate.net
High-Performance Liquid Chromatography (HPLC)Reversed-PhaseC18 (Octadecylsilyl)Gradient of Methanol (B129727) and WaterUV or Mass Spectrometry (MS) thermofisher.comhplc.eu
High-Performance Liquid Chromatography (HPLC)Reversed-PhaseAmide-Embedded Polar GroupGradient of Acetonitrile and Phosphate BufferPhotodiode Array (PDA) nih.gov

Chemical Derivatization Strategies for Enhanced Detection

Chemical derivatization is a crucial strategy to enhance the analytical performance of methods for this compound and its derivatives. This process involves chemically modifying the analyte to improve its chromatographic behavior or to increase its detectability. obrnutafaza.hr

For gas chromatography, the primary goals of derivatization are to increase the volatility and thermal stability of the analyte. chemcoplus.co.jp The secondary amide group in this compound can be targeted for this purpose. A widely used method is trimethylsilylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are highly effective for this transformation. chemcoplus.co.jpaliyuncs.com The resulting TMS-derivatives are significantly more volatile and less polar, leading to improved peak shapes and allowing for analysis by GC-MS. obrnutafaza.hrnih.gov

For HPLC analysis, derivatization is primarily employed to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing its response to UV-Visible or fluorescence detectors, respectively. Since the this compound molecule itself lacks a strong chromophore, this strategy is vital for achieving low detection limits. The carboxyl group of the stearic acid precursor, or the amide itself if hydrolyzed back to the constituent carboxylic acid and amine, can be targeted. For example, carboxylic acids can be converted into UV-absorbing esters using reagents like 2,4'-dibromoacetophenone. chemicalbook.comresearchgate.net Another approach involves reacting the carboxylic acid with an amine-containing fluorescent tag, a reaction often facilitated by a condensing agent. nih.gov

A different strategy involves the derivatization of the parent fatty acid before it is converted to the amide. For instance, free fatty acids can be converted to their dimethylamide derivatives using reagents like bis(2-methoxyethyl)amino-sulfur trifluoride (Deoxo-Fluor) and dimethylamine. nih.govnih.gov These amide derivatives exhibit good chromatographic properties for GC analysis. nih.govnih.gov

Table 2: Derivatization Strategies for the Analysis of this compound and Related Compounds

Analytical TechniqueDerivatization Reagent(s)Target Functional GroupPurposeReference
Gas Chromatography-Mass Spectrometry (GC-MS)BSTFA + TMCSAmide (N-H)Increase volatility and thermal stability chemcoplus.co.jpnih.govaliyuncs.com
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)2,4'-DibromoacetophenoneCarboxylic Acid (if hydrolyzed)Introduce a UV-absorbing chromophore chemicalbook.comresearchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID)Deoxo-Fluor + DimethylamineCarboxylic AcidForm stable and volatile dimethylamide derivative nih.govnih.gov
High-Performance Liquid Chromatography-Fluorescence (HPLC-FLD)Dansyl-semipiperazide + Condensing AgentCarboxylic Acid (if hydrolyzed)Introduce a fluorescent tag nih.gov

Applications of N Allylstearamide in Materials Science and Engineering

Polymer Additives and Modifiers

Polymer additives and modifiers are substances incorporated into polymers to enhance their properties, improve processing, or introduce new functionalities. lanxess.comshinepolymer.comroutledge.com N-Allylstearamide's utility in this domain stems from its ability to be both physically blended and chemically incorporated into polymer matrices.

The homopolymerization of this compound has been a subject of study, indicating its capacity to form long-chain polymers on its own. acs.orgarchive.orgacs.orgwikimedia.org When used as an additive or comonomer, its long stearamide side chain can significantly influence the properties of the final material. The hydrophobic nature of the C18 stearyl group can impart properties such as:

Lubrication: Reducing friction during polymer processing.

Plasticization: Increasing flexibility and reducing brittleness in some polymer systems.

Hydrophobicity: Enhancing water repellency on the surface of materials.

Research has shown that during the polymerization of N-allylamides initiated by benzoyl peroxide, the resulting polymer chains can become substituted by fragments of the initiator. researchgate.net This indicates that the amide group can influence the polymerization process, leading to modified polymer structures. The rates of peroxide-induced decomposition were found to be strong in this compound, suggesting its active participation in polymerization reactions. researchgate.net As a modifier, it can be copolymerized with other monomers to create polymers with tailored characteristics, as seen in patents listing it as a potential comonomer in various polymer systems. google.com

Component in Advanced Polymer Systems

Advanced polymer systems are designed for high-performance applications, often requiring a precise combination of properties. advpolymer.comresearchgate.nettaylorfrancis.com this compound's structure makes it a candidate for inclusion in such systems, where its allyl group provides a site for polymerization and cross-linking, and its long alkyl chain acts as an internal modifier. thieme-connect.com

The ability to tune the mechanical properties of a polymer, such as its stiffness, strength, and elasticity, is crucial for designing materials for specific applications. rsc.orgnih.govosti.gov This is often achieved by creating copolymers, where the ratio of different monomers is adjusted to achieve the desired outcome.

While direct studies on the mechanical properties of this compound copolymers are limited, research on analogous N-n-alkylacrylamides provides significant insight. capes.gov.br Copolymers of N-n-alkylacrylamides with vinylidene chloride demonstrate how the long alkyl side chains influence mechanical behavior. The introduction of these side chains affects the polymer backbone's crystallinity and the intermolecular forces within the amorphous regions. capes.gov.br

For instance, studies on copolymers containing N-n-octadecyl acrylamide, which has the same C18 side chain as this compound, show that side-chain crystallinity vanishes at low mole percentages of the amide. capes.gov.br The mechanical properties of these copolymers, such as yield strength and elongation, are highly dependent on the composition and the nature of the side chain. capes.gov.br Systems with amorphous side chains, like those from N-oleylacrylamide, exhibited reduced intermolecular forces and substantial elongation, moving from brittle to more ductile behavior. capes.gov.br This principle suggests that incorporating this compound into a polymer backbone allows for the tuning of its mechanical properties by controlling the concentration and interaction of its long, flexible stearamide side chains.

Table 1: Influence of N-n-alkylacrylamide Comonomers on Copolymer Mechanical Properties (Illustrative Data based on Analogous Systems capes.gov.br)

Comonomer Type (Analogous to this compound)Side Chain TypeGeneral Effect on CopolymerResulting Mechanical Behavior
N-n-octadecyl acrylamideCrystalline (C18)Disrupts backbone crystallinity; introduces potential for side-chain crystallinity.Generally stiff or brittle, depending on composition.
N-oleylacrylamideAmorphous (Unsaturated C18)Reduces intermolecular forces; eliminates side-chain crystallization.Reduced brittle failure; substantial elongation.
N-n-dodecylacrylamideAmorphous (C12)Disrupts backbone crystallinity without adding side-chain crystallinity.Yield strength can be lower than brittle strength, allowing for elongation.

Biomimetic materials are designed to replicate the structure and function of biological systems, while smart materials can respond to external stimuli like pH, temperature, or light. alcimed.commdpi.comnih.govfrontiersin.org Hydrogels, for example, are considered ideal for many biomedical applications as they mimic the structure of natural tissue. mdpi.com

There is no direct evidence in the search results of this compound being used in biomimetic or smart materials. However, its amphiphilic character—a polar amide group and a long nonpolar alkyl tail—is a common motif in self-assembling biological structures like cell membranes. This structure suggests its potential as a component in creating such advanced materials. For instance, this compound could be incorporated into polymer networks to create hydrophobic domains within a hydrophilic matrix. These domains could influence the material's interaction with biological molecules or serve as reservoirs for hydrophobic drugs. The polymerizable allyl group allows it to be permanently locked into a hydrogel or polymer network, providing sites that could contribute to self-healing mechanisms or controlled structural changes in response to stimuli. nih.govrsc.org

Designing Polymers with Tunable Mechanical Properties.

Encapsulation and Delivery Systems

Encapsulation involves trapping an active substance within a carrier material to protect it, control its release, or target its delivery. nih.govnih.gov The unique properties of this compound make it suitable for creating such systems, particularly for forming amphiphilic particles designed for controlled release.

Amphiphilic molecules possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This dual nature allows them to form structures like micelles or vesicles in a solvent, a principle used to create delivery particles. nih.govrsc.org Patents describe the use of amphiphilic copolymers to create particles with a crosslinked shell and an interior core, suitable for pharmaceutical applications. google.comgoogle.com

Poly(allylstearamide) is listed as a potential component for the lipophilic block of these copolymers. google.com In this design, this compound would be copolymerized with hydrophilic monomers. The resulting amphiphilic polymer can self-assemble into core-shell structures in an aqueous environment. The hydrophobic stearamide chains would form the core, capable of encapsulating lipophilic substances, while the hydrophilic segments would form the outer shell, providing stability in water. The allyl groups within the polymer structure can then be crosslinked to lock in the particle's structure, creating a stable shell. google.comgoogle.com These particles, sometimes referred to as "dropicles," provide uniform compartments for samples. rsc.orgnih.gov

A primary goal of encapsulation is the controlled release of the active agent at a specific rate and time. ascendiacdmo.comnih.govresearchgate.net The release can be governed by mechanisms like diffusion through a polymer membrane or erosion of the matrix. ascendiacdmo.comptfarm.pl

In systems utilizing particles made from this compound-containing copolymers, the crosslinked shell acts as a barrier that modulates the release of the encapsulated agent. google.comgoogle.com The rate of release can be tuned by controlling several factors:

Crosslink Density: A more tightly crosslinked shell, formed by polymerizing more allyl groups, would slow the diffusion of the encapsulated substance.

Shell Thickness: A thicker shell would increase the diffusion path length, leading to a slower release rate.

Hydrophobicity: The hydrophobic nature of the stearamide component within the shell can be tailored to control the release of both hydrophobic and hydrophilic drugs.

Such multi-component systems, where drug-loaded microcarriers are dispersed within a larger matrix (like a hydrogel), can achieve complex release profiles, including zero-order kinetics (a constant release rate over time). nih.gov This level of control is highly desirable for long-term therapeutic treatments. nih.gov

Emerging Research Directions and Methodological Innovations

Sustainable Synthesis of N-Allylstearamide and Analogs

The principles of green chemistry are increasingly influencing the synthesis of amides, including this compound, focusing on reducing the environmental impact of chemical processes. mlsu.ac.in A primary goal is the prevention of waste, favoring processes that are highly efficient and minimize byproducts. acs.org

Key aspects of the sustainable synthesis of this compound include:

Use of Renewable Feedstocks : The synthesis of this compound inherently aligns with green chemistry principles as it can be derived from renewable resources. mlsu.ac.in Stearic acid, a precursor, is abundantly available from animal fats and vegetable oils, which are considered renewable feedstocks. topsoe.comargusmedia.com The use of such bio-based materials is a cornerstone of shifting the chemical industry away from depletable fossil fuels. neste.comtopsoe.com Companies are increasingly commercializing polymers and chemicals derived from renewable feedstocks like waste and residue oils and fats. neste.com

Atom Economy and Catalysis : Traditional amide synthesis often involves stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk Green chemistry promotes the use of catalytic methods which are more atom-economical, meaning a higher proportion of reactant atoms are incorporated into the final product. acs.org For the synthesis of this compound and its analogs, research is moving towards developing catalytic systems that can directly couple stearic acid and allylamine (B125299), or their derivatives, with high efficiency and selectivity, generating minimal waste, ideally only water. ucl.ac.uknih.gov

Energy Efficiency and Safer Solvents : Modern synthetic methods aim to operate at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in Furthermore, there is a significant push to replace hazardous organic solvents with greener alternatives, such as water or bio-based solvents, or to develop solvent-free reaction conditions. nih.gov

The development of sustainable synthetic routes is crucial not only for environmental reasons but also for the economic viability of producing this compound and related functional polymers on a larger scale. espublisher.com

In Silico Approaches and Materials Informatics for this compound Research

Computational methods, collectively known as in silico studies, are revolutionizing materials research by enabling scientists to model, predict, and analyze the behavior of molecules and materials digitally. mdpi.comresearchgate.netresearchgate.net This is part of a broader field called materials informatics, which applies data-centric approaches to accelerate the discovery and development of new materials. pnnl.govglobenewswire.comresearchgate.net

The polymerization behavior of this compound, including its homopolymerization and its copolymerization with other vinyl monomers, has been a subject of experimental study. jst.go.jpacs.orgacs.orgarchive.org These studies have noted effects like degradative chain transfer, which influences the rate of polymerization and the molecular weight of the resulting polymer. capes.gov.br

Computational modeling offers a powerful tool to gain deeper insights into these processes. Through techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can:

Model the reaction pathways of radical polymerization.

Calculate the activation energies for propagation, chain transfer, and termination steps.

Simulate the conformational dynamics of growing polymer chains.

Predict how changes in monomer structure, initiator, or solvent would affect the polymerization kinetics and the properties of the final polymer. researchgate.net

These simulations provide a microscopic view of the chemical reactions that are difficult to observe directly through experiments, helping to explain experimental findings and guide the design of new polymerization strategies.

Data-driven discovery involves using data analysis and machine learning to extract new knowledge and insights from large datasets. wisdomlib.orgarxiv.org In the context of this compound research, this approach can leverage the vast amount of data generated from both computational simulations and physical experiments. iastate.eduresearchgate.net

Materials informatics platforms can integrate data on:

Synthesis conditions (e.g., temperature, pressure, catalyst).

Monomer compositions in copolymers. capes.gov.br

Resulting polymer properties (e.g., molecular weight, melting point, mechanical strength).

By applying machine learning algorithms to this data, researchers can build predictive models that identify complex relationships between synthesis parameters and material performance. researchgate.netoaepublish.com This data-driven approach can significantly accelerate the discovery of new this compound-based polymers with tailored properties for specific applications, reducing the number of experiments required and optimizing development cycles. iastate.eduoaepublish.com

Computational Modeling of Polymerization and Reactivity.

Expanding Biological Roles and Target Identification

While much of the existing research on this compound focuses on its use in polymer chemistry, there is potential for its application in the biological and pharmaceutical fields. acs.orggoogleapis.com Its amphiphilic nature, combining a long, hydrophobic stearamide tail with a reactive allyl group, makes it an interesting candidate for use in drug delivery systems or as a bioactive molecule itself. googleapis.com

To explore this potential, a critical step is target identification—the process of determining the specific molecular target (e.g., a protein or nucleic acid) with which a small molecule interacts to produce a biological effect. pelagobio.comresearchgate.netresearchgate.net Understanding the molecular target is fundamental in drug discovery and chemical biology. researchgate.netnih.gov

Modern approaches to target identification that could be applied to this compound include:

Affinity-Based Methods : These techniques use a modified version of the small molecule (in this case, this compound) to "pull down" its binding partners from a complex biological sample. nih.gov The captured proteins can then be identified using mass spectrometry.

Label-Free Methods : These approaches detect the interaction between a compound and its target in their natural states. nih.gov One such method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein when it binds to a small molecule. pelagobio.comresearchgate.net

Computational and Genetic Approaches : In silico docking studies can predict potential binding partners based on the 3D structures of the molecule and target proteins. researchgate.net Genetic methods can identify genes that modulate the cellular response to the compound, providing clues to its mechanism of action. plos.org

By systematically applying these methods, researchers can move beyond the material properties of this compound to uncover and validate potential new biological functions and therapeutic applications. pelagobio.comresearchgate.net

Methodological Advancements in Analytical Characterization

The precise characterization of this compound, its analogs, and its polymers is essential for quality control, understanding structure-property relationships, and ensuring reliable performance. Continuous advancements in analytical instrumentation provide increasingly detailed information.

For this compound monomer, advanced techniques are used to confirm its identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR provides detailed information about the molecular structure, confirming the presence of both the allyl and stearamide moieties and ensuring the absence of impurities.

Mass Spectrometry (MS) : High-resolution mass spectrometry provides an exact molecular weight, confirming the elemental composition of the molecule.

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing purity with high sensitivity.

When this compound is polymerized, a different set of advanced analytical methods is required to characterize the resulting macromolecule:

Size Exclusion Chromatography (SEC) : Also known as Gel Permeation Chromatography (GPC), SEC is used to determine the molecular weight distribution (MWD) of the polymer, a critical parameter influencing its physical properties.

Differential Scanning Calorimetry (DSC) : DSC is used to measure thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), which define the polymer's behavior at different temperatures. googleapis.com

NMR Spectroscopy : For copolymers containing this compound, NMR is a powerful tool for determining the precise composition and the sequence distribution of the different monomer units along the polymer chain. dss.go.th

These advanced analytical methodologies are indispensable for the rigorous study of this compound and for engineering new polymers with precisely controlled structures and properties.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Allylstearamide in laboratory settings?

Methodological Answer:

  • Synthesis : Begin with stearic acid and allylamine via amidation under reflux conditions, using a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the reaction. Monitor reaction progress via thin-layer chromatography (TLC).
  • Characterization :
    • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm).
    • Structural Confirmation : Employ 1^1H NMR and 13^13C NMR spectroscopy. Key peaks include allyl protons (δ 5.1–5.9 ppm) and the amide carbonyl (δ 165–170 ppm) .
    • Quantitative Analysis : Report equivalents per kilogram (e.g., 2.2367 equiv/kg) and molarity (e.g., 2.2367 mol/kg) as derived from experimental data tables .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods in the main text or supplementary materials, ensuring reproducibility .

Q. What safety protocols and handling precautions are essential when working with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers away from oxidizers, under cool (4°C), dark conditions to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose per hazardous waste regulations .
  • Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

  • Systematic Review Framework : Conduct a scoping study (Arksey & O’Malley, 2005) to map discrepancies in melting points, solubility, or reactivity. Compare experimental conditions (e.g., solvent polarity, temperature gradients) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, identifying outliers and methodological biases. Use software like RevMan for heterogeneity testing .
  • Replication Studies : Reproduce conflicting experiments under controlled variables (e.g., purity ≥98%, standardized equipment) to isolate causes of divergence .

Q. What computational modeling approaches are suitable for predicting the thermodynamic properties of this compound?

Methodological Answer:

  • Quantum Mechanical Calculations : Use Gaussian or ORCA software for density functional theory (DFT) simulations to estimate enthalpy of formation, entropy, and Gibbs free energy. Validate against NIST thermochemical datasets .
  • Molecular Dynamics (MD) : Simulate solvation behavior in polar (e.g., water) and nonpolar (e.g., hexane) solvents using GROMACS. Analyze radial distribution functions to predict solubility .
  • Validation : Cross-check computational results with experimental DSC (differential scanning calorimetry) data for phase transitions .

Q. How can in vivo studies on this compound be designed to ensure reproducibility and minimize variability?

Methodological Answer:

  • Experimental Design :
    • Controls : Include vehicle-only and positive control groups. Use randomized block designs to account for biological variability .
    • Dosage : Establish dose-response curves using OECD guidelines (e.g., fixed-dose procedure for acute toxicity) .
  • Data Collection :
    • Biomarkers : Measure liver enzyme levels (ALT, AST) and renal biomarkers (creatinine) to assess toxicity.
    • Statistical Power : Calculate sample sizes via power analysis (α = 0.05, β = 0.20) using G*Power software .
  • Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines for reporting .

Q. What strategies are effective for optimizing the chromatographic separation of this compound from complex mixtures?

Methodological Answer:

  • Column Selection : Use reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with mobile phases of acetonitrile/water (70:30 v/v) and 0.1% formic acid for improved peak symmetry .
  • Detection Parameters : Optimize UV detection at 210 nm for amide bonds. For trace analysis, employ mass spectrometry (LC-MS) in positive ion mode .
  • Method Validation : Assess linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD) per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.